7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, and a methyl group at the 1st position on the pyrazolo[4,3-c]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the iodination and bromination of pyrazolo[4,3-c]pyridine derivatives. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate, followed by protection of the NH group with p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like palladium catalysts and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors for various biological targets, such as kinases and receptors.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms involved in diseases like cancer.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and proteins.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved may include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of a methyl group at the 1st position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its selectivity and potency as a biological inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
7-bromo-3-iodo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-6-4(7(9)11-12)2-10-3-5(6)8/h2-3H,1H3 |
InChI Key |
QTRIXTIOUXHITB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2C(=N1)I)Br |
Origin of Product |
United States |
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